

Spectroscopic Profile of 5-Bromopentan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromopentan-2-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromopentan-2-one** (CAS No: 3884-71-7), a halogenated ketone utilized in various synthetic applications.^{[1][2]} The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled from publicly available spectral databases.^{[3][4]} Accompanying experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic features of **5-Bromopentan-2-one**, with the chemical structure provided below for reference.

Chemical Structure:

(Note: Carbon numbering for NMR assignment may vary by source. The numbering above is used for clarity in this guide.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).^[4]

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)^[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Position)
3.42	Triplet (t)	2H	-CH ₂ -Br (1)
2.78	Triplet (t)	2H	-C(=O)-CH ₂ - (3)
2.18	Singlet (s)	3H	CH ₃ -C(=O)- (5)

| 2.12 | Quintet (quin)| 2H | -CH₂-CH₂-CH₂- (2) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)[4]

Chemical Shift (δ) ppm	Assignment (Position)
207.0	C=O (4)
41.5	-C(=O)-CH ₂ - (3)
32.8	-CH ₂ -Br (1)
29.8	CH ₃ -C(=O)- (5)

| 25.0 | -CH₂-CH₂-CH₂- (2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is for the vapor phase.[3][4]

Table 3: Principal IR Absorption Bands (Vapor Phase)[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Strong	C-H stretch (alkane)
1715 - 1725	Strong	C=O stretch (ketone)
1465 - 1450	Medium	C-H bend (methylene)
1375 - 1355	Medium	C-H bend (methyl)

| 650 - 550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).^{[3][4]}

Table 4: Major Mass Spectrometry Fragments (GC-MS, EI)^{[3][4]}

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
164/166	Base Peak	[M]⁺, Molecular ion (presence of Br isotopes)
121/123	High	[M - CH ₃ CO] ⁺
85	High	[M - Br] ⁺

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **5-Bromopentan-2-one** in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the spectrum at room temperature using a standard proton pulse sequence. Set the spectral width to cover a range of 0-10 ppm. An adequate signal-to-noise ratio is typically achieved with 16-32 scans.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover a range of 0-220 ppm. A larger number of scans (1024 or more) is generally required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

- Sample Preparation: As **5-Bromopentan-2-one** is a liquid, the Attenuated Total Reflectance (ATR) method is suitable. Place one drop of the neat liquid sample directly onto the ATR crystal.^[5] Alternatively, a thin film can be prepared by placing a drop of the sample between two salt plates (NaCl or KBr).^[5]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: First, record a background spectrum of the empty ATR crystal or clean salt plates. Then, record the sample spectrum over the range of 4000-400 cm^{-1} .

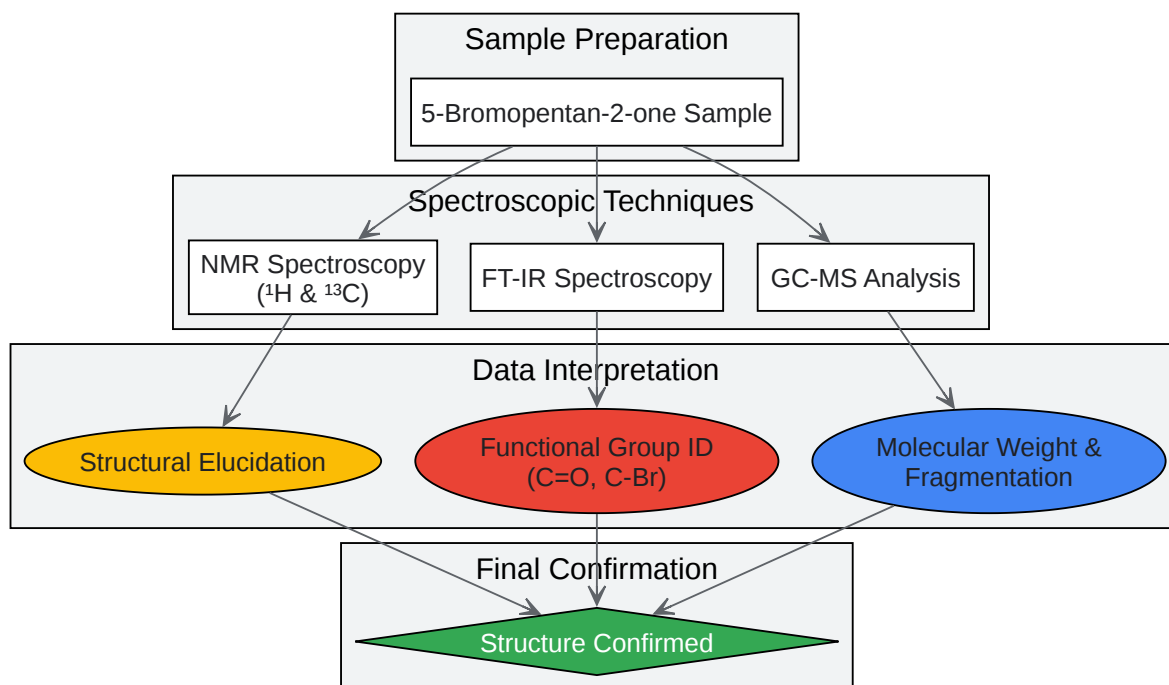
Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of **5-Bromopentan-2-one** in a volatile organic solvent like dichloromethane or methanol.^[5]
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Chromatography: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.
- Mass Spectrometry: Set the ionization energy to a standard value of 70 eV.^[5] Scan a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and key fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **5-Bromopentan-2-one**.

Workflow for Spectroscopic Analysis of 5-Bromopentan-2-one



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